N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-2-methylpropanamide
Overview
Description
N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-2-methylpropanamide is a synthetic organic compound that belongs to the class of imidazopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-2-methylpropanamide typically involves the following steps:
Formation of the imidazopyrimidine core: This can be achieved through a cyclization reaction involving a suitable precursor, such as 2-aminopyrimidine and an aldehyde or ketone.
Substitution reactions:
Amidation: The final step involves the formation of the amide bond, typically through the reaction of the intermediate with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts such as palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-2-methylpropanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.
Material Science: This compound can be used in the development of new materials with specific properties.
Biological Research: It is used in studies to understand its effects on various biological pathways and processes.
Mechanism of Action
The mechanism of action of N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-2-methylpropanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound can modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[3-(3-methylanilino)-2-imidazo[1,2-a]pyrimidinyl]phenol
- 4,4’-Dichlorobenzophenone
Uniqueness
N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-2-methylpropanamide is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-2-methylpropanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2/c1-11(2)16(22)19-13-9-12(5-6-15(13)23-3)14-10-21-8-4-7-18-17(21)20-14/h4-11H,1-3H3,(H,19,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRYOQOUJMQVCBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=C(C=CC(=C1)C2=CN3C=CC=NC3=N2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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